molecular formula C12H14ClFO2 B144598 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane CAS No. 3308-94-9

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane

Cat. No. B144598
CAS RN: 3308-94-9
M. Wt: 244.69 g/mol
InChI Key: FXFDJSQOCVDXBX-UHFFFAOYSA-N
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Description

The compound "2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane" is a derivative of 1,3-dioxolane, which is a heterocyclic acetal and a prominent member of the dioxolane family. The structure of this compound includes a 1,3-dioxolane ring substituted with a 4-fluorophenyl group and a 3-chloropropyl chain. This structure suggests potential reactivity due to the presence of halogen substituents, which may be involved in various chemical reactions.

Synthesis Analysis

While the specific synthesis of "2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane" is not detailed in the provided papers, related compounds have been synthesized and studied. For instance, the synthesis of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane was achieved and polymerized using radical and cationic routes, suggesting that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives is characterized by the presence of a 1,3-dioxolane ring, which is a five-membered cyclic acetal. The substitution of halogenated alkyl and aryl groups, such as in "2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane," can significantly influence the electronic properties and steric hindrance of the molecule, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of 1,3-dioxolane derivatives can be inferred from the behavior of similar compounds. For example, regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane have been reported, indicating that halogen substituents can direct lithiation reactions . This suggests that the chloropropyl and fluorophenyl groups in the compound of interest may also influence its reactivity in a predictable manner.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. The presence of halogen atoms, such as chlorine and fluorine, can affect the compound's polarity, boiling point, and solubility. Although the specific properties of "2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane" are not provided, related compounds have been used to study kinetics of desolvation of inclusion compounds, indicating that these derivatives can form stable complexes with other molecules .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Regioselective Lithiations : This compound undergoes regioselective lithiation processes. For instance, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane was lithiated at specific positions, leading to various derivatives useful in organic synthesis (Porcs-Makkay & Simig, 2009).

  • Synthesis of Ortho-Functionalized Derivatives : Lithiation of 2-Aryl-2-(chloroaryl)-1,3-dioxolanes, including variants of the specified compound, has been used to produce ortho-functionalized benzophenone derivatives, showcasing its utility in generating complex organic structures (Lukács, Porcs-Makkay & Simig, 2004).

  • Masked Lithium Bishomoenolates Synthesis : The compound serves as a precursor for masked lithium bishomoenolates, which are used in synthesizing bifunctionalized compounds. This demonstrates its role in multistep synthetic processes (Ramón & Yus, 1990).

  • δ-Lactones Synthesis : The lithiation of 2-(3-lithiopropyl)-1,3-dioxolane, a related compound, followed by reaction with carbonyl compounds, leads to δ-lactones, indicating potential pathways for synthesizing cyclic organic structures (Ramón & Yus, 1990).

Applications in Molecular Studies

  • Muscarinic Antagonist Studies : In biochemical research, analogs of 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane have been used in the synthesis of compounds for studying muscarinic antagonist properties, contributing to our understanding of molecular interactions in biochemistry (Tacke et al., 2002).

  • Synthesis of Metal Complexes : This compound has also been used in the synthesis of metal complexes, such as Co(II), Cu(II), and Ni(II) complexes. These complexes have potential applications in catalysis and material science (Şekerci, 2000).

  • Liquid Crystal Research : In materials science, 1,3-dioxolane derivatives have been used to enhance the dielectric and optical anisotropy of liquid crystals, indicating its utility in advanced material design (Chen et al., 2015).

  • Fungicide Synthesis : Research on novel dioxolane ring compounds, including variants of the specified compound, has shown potential in the management of phytopathogen diseases, acting as ergosterol biosynthesis inhibitors. This highlights its role in agricultural chemistry (Min et al., 2022).

properties

IUPAC Name

2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO2/c13-7-1-6-12(15-8-9-16-12)10-2-4-11(14)5-3-10/h2-5H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFDJSQOCVDXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CCCCl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane

CAS RN

3308-94-9
Record name 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3308-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-chloropropyl)-2-(p-fluorophenyl)-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
Reactant of Route 2
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
Reactant of Route 3
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
Reactant of Route 4
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
Reactant of Route 5
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane
Reactant of Route 6
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane

Citations

For This Compound
6
Citations
R Tacke, VI Handmann, K Kreutzmann, C Keim… - …, 2002 - ACS Publications
The hexahydro-sila-difenidol (HHSiD, 1b) and p-fluoro-hexahydro-sila-difenidol (p-F-HHSiD, 2b) derivatives cyclohexyl[3-(2-methylimidazol-1-yl)propyl]phenylsilanol (4b) and …
Number of citations: 36 pubs.acs.org
JS New, WL Christopher, JP Yevich… - Journal of medicinal …, 1989 - ACS Publications
Two new arylpiperazine derivatives, the 4-(l-piperazinyl) thieno-and-furo [3, 2-c] pyridine ring systems, have been synthesized and appended via tetramethylene chains to various imide …
Number of citations: 100 pubs.acs.org
M Lyles-Eggleston, R Altundas, J Xia… - Journal of medicinal …, 2004 - ACS Publications
The long-term, irreversible, Parkinsonism-like side effects of haloperidol have been speculated to involve several mechanisms. More recently, it has been speculated that the metabolic …
Number of citations: 55 pubs.acs.org
RE Mewshaw, MB Webb, KL Marquis… - Journal of medicinal …, 1999 - ACS Publications
A series of 4-(aminoethoxy)indoles 7 and a related series of 4-(aminoethoxy)indolones 8 were synthesized and evaluated for their affinity for both the high- and low-affinity agonist …
Number of citations: 23 pubs.acs.org
G Meier, M Krause, A Hüls, X Ligneau… - Journal of medicinal …, 2004 - ACS Publications
In an effort to develop new histamine H 3 receptor antagonists usable as pharmacological tools we present here novel unsymmetrical ether derivatives. Etherification of different ω-(1H-…
Number of citations: 10 pubs.acs.org
T Heinrich, C Burschka, M Penka, B Wagner… - Journal of organometallic …, 2005 - Elsevier
A series of novel 4-silapiperidine and 4-silapiperidinium derivatives, with two silicon-bound aryl groups and various N-organyl groups, have been synthesized and structurally …
Number of citations: 28 www.sciencedirect.com

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